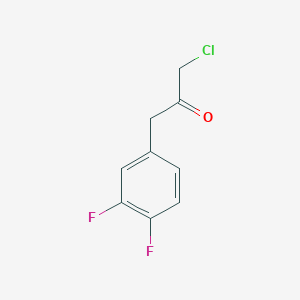
1-Chloro-3-(3,4-difluorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
1-Chloro-3-(3,4-difluorophenyl)propan-2-one exerts its biological effects by inhibiting eEF2K, which leads to the dephosphorylation of eEF2 and the inhibition of protein synthesis. This mechanism is thought to be selective for cancer cells due to their high rate of protein synthesis compared to normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types. In addition to its role in protein synthesis, this compound has been shown to induce autophagy, a cellular process that degrades damaged or unwanted proteins and organelles. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, a programmed cell death process.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-3-(3,4-difluorophenyl)propan-2-one has several advantages as a research tool, including its selectivity for cancer cells and its ability to inhibit protein synthesis. However, there are also some limitations to its use. This compound is a synthetic compound that may not accurately reflect the biological activity of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Chloro-3-(3,4-difluorophenyl)propan-2-one. One area of research is the development of more potent and selective inhibitors of eEF2K. Another area of research is the investigation of the role of this compound in autophagy and its potential as a therapeutic target for diseases such as cancer and neurodegenerative disorders. Finally, the development of new synthetic methods for this compound and related compounds may lead to the discovery of novel biological activities and applications.
Méthodes De Synthèse
1-Chloro-3-(3,4-difluorophenyl)propan-2-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-difluorobenzaldehyde with chloroacetone in the presence of a base to form the corresponding enamine intermediate. The enamine is then chlorinated using thionyl chloride to form the desired this compound product.
Applications De Recherche Scientifique
1-Chloro-3-(3,4-difluorophenyl)propan-2-one has been extensively used in scientific research as a chemical tool to investigate various biological processes. One of the main applications of this compound is in the study of protein synthesis. This compound has been shown to inhibit the activity of the eukaryotic elongation factor 2 kinase (eEF2K), which is responsible for the phosphorylation of eEF2, a protein involved in the elongation step of protein synthesis. By inhibiting eEF2K, this compound can selectively block protein synthesis in cancer cells, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
1-chloro-3-(3,4-difluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVRSAALAJWKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456696.png)
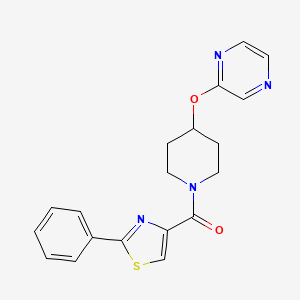
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2456700.png)

![N-[3-[4-(3-aminopropylamino)butylamino]propyl]octadecanamide](/img/structure/B2456702.png)
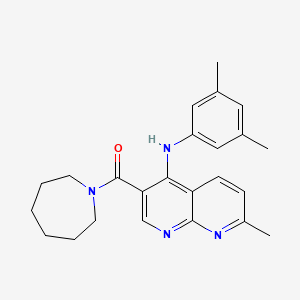

![3-(4-bromo-3-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2456707.png)
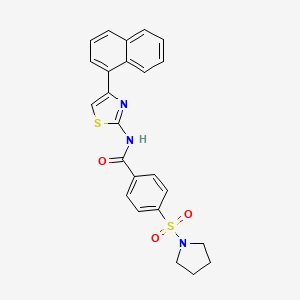
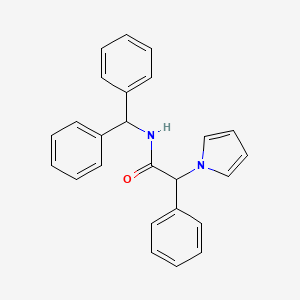
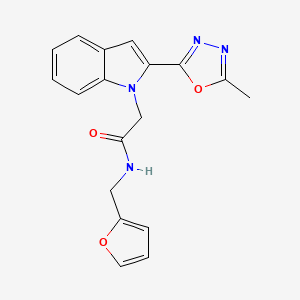
![N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2456715.png)
![7-(4-bromophenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2456718.png)